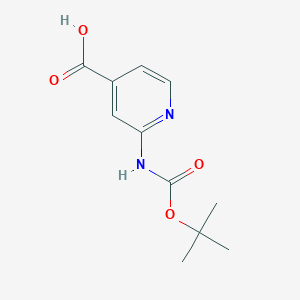

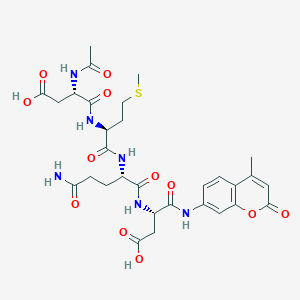

2-((Tert-butoxycarbonyl)amino)isonicotinic acid

Übersicht

Beschreibung

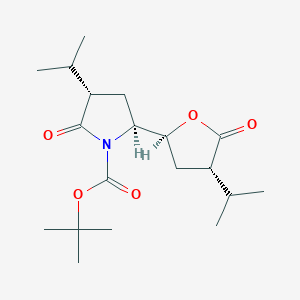

The compound "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" is a derivative of 2-aminonicotinic acid, which is a chemical that has been utilized in various research contexts. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. This compound is likely to be of interest in the field of synthetic organic chemistry and could be used as an intermediate or a reagent in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the tert-butyl esters of 2-aminonicotinic acid and other positional isomers have been prepared from their respective chloronicotinic or bromonicotinic acids without the need for purification of intermediates . This suggests that the synthesis of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" could potentially follow a similar pathway, involving the protection of the amino group with a Boc group and subsequent esterification.

Molecular Structure Analysis

While the specific molecular structure analysis of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" is not provided, the structure can be inferred from related compounds. The presence of the Boc group would introduce steric bulk and could influence the reactivity and physical properties of the molecule. The orthogonally protected boronic acid analog of aspartic acid, which also contains a Boc-protected amino group, has been synthesized and its structure was confirmed by NMR and HPLC . These techniques could similarly be applied to confirm the structure of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid".

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be stable under acidic and neutral conditions but can be removed under acidic or basic conditions, particularly in the presence of strong acids or bases like trifluoroacetic acid or sodium tert-butoxide . The chemiluminescence derivatization of methylglyoxal using 2-aminonicotinic acid, which is a related compound, indicates that the amino group can participate in reactions with aldehydes to form luminescent products . This reactivity could be retained or modified in the Boc-protected analog, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" would be influenced by the presence of the Boc group. The tert-butyl esters of aminonicotinic acids are likely to have increased hydrophobicity compared to their parent acids due to the bulky tert-butyl group . The Boc group also increases the molecular weight and could affect the boiling point, melting point, and solubility of the compound. The stability of the compound under various conditions would be an important aspect of its physical and chemical properties, particularly in the context of its use as a synthetic intermediate or reagent.

Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

Highly branched polymers based on poly(amino acids) have received considerable attention for biomedical applications due to their biocompatibility, biodegradability, and the metabolizable nature of their degradation products. Amino acids with unique asymmetrical structures, such as L-lysine, L-glutamic acid, and L-aspartic acid, facilitate the formation of branched structures, which are crucial for developing delivery vehicles for genes and drugs, as well as antiviral compounds. 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, as an amino acid derivative, could potentially be utilized in synthesizing novel branched polymers for similar applications (Thompson & Scholz, 2021).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the modification of amino acids and their derivatives has been explored for designing new therapeutic agents. The synthesis and study of beta-alanine and its roles in plants offer insights into non-proteinogenic amino acids' significance in synthesizing compounds with potential anti-herbivory, anti-microbial, and plant hormone activities. Similar strategies could be applied using 2-((Tert-butoxycarbonyl)amino)isonicotinic acid as a building block for developing novel compounds with unique biological activities (Parthasarathy, Savka, & Hudson, 2019).

Biosensors Development

The development of biosensors for the determination of D and L-amino acids showcases the versatility of amino acids in analytical applications. Given its structural specificity, 2-((Tert-butoxycarbonyl)amino)isonicotinic acid could be explored for creating highly sensitive and specific biosensors for detecting various biological and environmental samples. This application is particularly relevant in food safety, clinical diagnostics, and environmental monitoring (Pundir, Lata, & Narwal, 2018).

Environmental and Analytical Chemistry

Synthetic phenolic antioxidants research, focusing on environmental occurrence, fate, and toxicity, highlights the importance of understanding synthetic compounds' environmental impacts. While not directly related, this research underscores the need for studies on the environmental behavior and potential applications of synthetic amino acid derivatives like 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, especially concerning their stability, degradation, and potential as antioxidants or in other environmental applications (Liu & Mabury, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKHELLEMBMVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624129 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Tert-butoxycarbonyl)amino)isonicotinic acid | |

CAS RN |

365412-92-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)